molecular formula C13H10FN3S B7879676 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine

2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine

Cat. No.: B7879676
M. Wt: 259.30 g/mol
InChI Key: GIKUVDPKZKIGPB-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure with a 2-fluorobenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for drug development.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c14-10-4-2-1-3-9(10)8-18-13-16-11-5-6-15-7-12(11)17-13/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKUVDPKZKIGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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